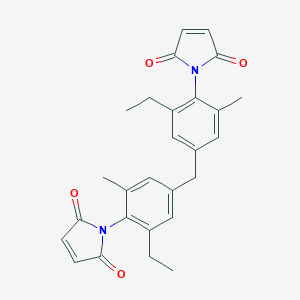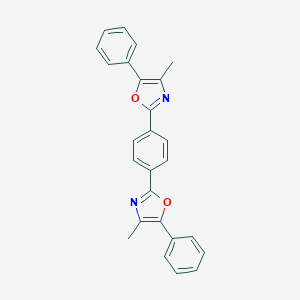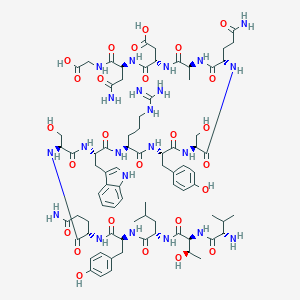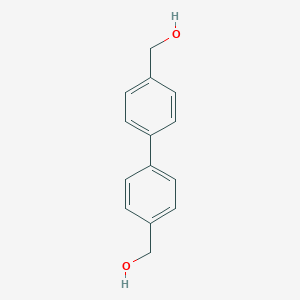
4,4'-Bis(hydroxymethyl)biphenyl
概述
描述
4,4’-Bis(hydroxymethyl)biphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with each benzene ring bearing a hydroxymethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Bis(hydroxymethyl)biphenyl involves the reduction of 4,4’-biphenyldicarboxylic acid. This can be achieved using sodium borohydride in the presence of a Lewis acid and a suitable solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification through recrystallization .
Another method involves the reduction of 4,4’-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, and the product is purified by filtration and recrystallization .
Industrial Production Methods: Industrial production of 4,4’-Bis(hydroxymethyl)biphenyl typically follows similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4,4’-Bis(hydroxymethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form 4,4’-bis(methyl)biphenyl.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4,4’-Biphenyldicarboxylic acid.
Reduction: 4,4’-Bis(methyl)biphenyl.
Substitution: Various ethers and esters depending on the substituents used.
科学研究应用
4,4’-Bis(hydroxymethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4’-Bis(hydroxymethyl)biphenyl involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.
4,4’-Dimethylbiphenyl: Similar structure but with methyl groups instead of hydroxymethyl groups.
4,4’-Biphenyldicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.
Uniqueness: 4,4’-Bis(hydroxymethyl)biphenyl is unique due to the presence of hydroxymethyl groups, which provide specific reactivity and functionality. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.
属性
IUPAC Name |
[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGONLFTNHXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346387 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-12-5 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 4,4'-bis(hydroxymethyl)biphenyl?
A1: Several methods are described in the research for synthesizing this compound:
- Reduction of 4,4'-biphenyldicarboxylic acid: This method utilizes sodium borohydride (NaBH4) in the presence of a Lewis acid and a solvent to reduce the carboxylic acid groups to hydroxymethyl groups []. This method is considered cost-effective and efficient compared to using lithium aluminum hydride (LiAlH4) [].
Q2: What factors influence the yield and purity of this compound during synthesis via the hydrolysis of 4,4'-bis(chloromethyl)biphenyl?
A2: The purity of the starting material, 4,4'-bis(chloromethyl)biphenyl, directly impacts the yield and purity of the final product []. Higher purity starting material results in higher yield and purity of this compound []. For example, using 98% pure starting material yielded 98.6% pure product, while 85% pure starting material only yielded 80.9% product with lower purity [].
Q3: How is dimethylsulfoxide quantified in recovered solvents from the synthesis of this compound?
A3: A High-Performance Liquid Chromatography (HPLC) method is employed to quantify dimethylsulfoxide in recovered solvents []. This method utilizes a Zorbax SB-C18 column and a mobile phase of methanol/water (65/35) with detection at a wavelength of 210 nm []. Quantitative analysis is achieved using external standard calibration curves, exhibiting a linear relationship between peak area and concentration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
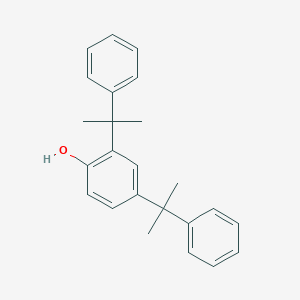
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
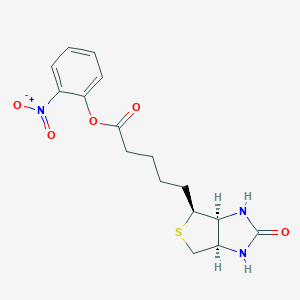
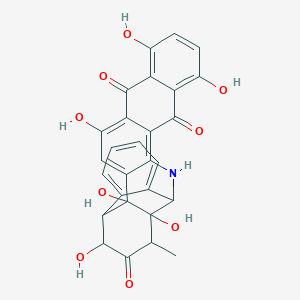
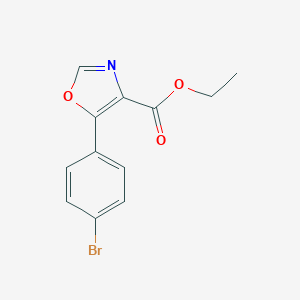
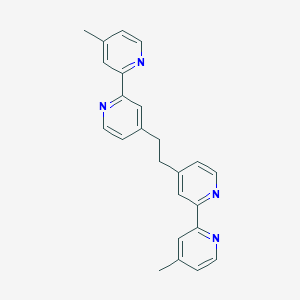

![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)
